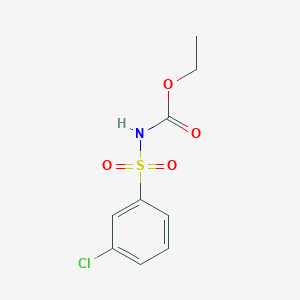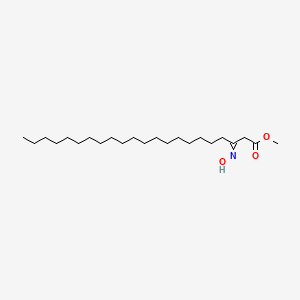
3,5-Dinitrobenzoic acid;2,5,5-trimethylhepta-3,6-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzoic acid: and 2,5,5-trimethylhepta-3,6-dien-2-ol are two distinct organic compounds with unique properties and applications. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use as a corrosion inhibitor and in the identification of alcohol components in esters .
Métodos De Preparación
3,5-Dinitrobenzoic acid: is synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
2,5,5-trimethylhepta-3,6-dien-2-ol:
Análisis De Reacciones Químicas
3,5-Dinitrobenzoic acid: undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters, commonly used in the identification of alcohols.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common reagents for these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts.
2,5,5-trimethylhepta-3,6-dien-2-ol: participates in reactions typical of alcohols and alkenes, such as:
Oxidation: Conversion to ketones or aldehydes.
Hydration: Addition of water to form alcohols.
Hydrogenation: Addition of hydrogen to reduce double bonds.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohol components in esters.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
2,5,5-trimethylhepta-3,6-dien-2-ol: is primarily used in:
Fragrance Industry: As a component in perfumes and fragrances.
Mecanismo De Acción
3,5-Dinitrobenzoic acid: . The molecular targets include alcohols and amines, forming derivatives that are easily identifiable.
2,5,5-trimethylhepta-3,6-dien-2-ol: acts as a fragrance compound by interacting with olfactory receptors, providing a pleasant scent.
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: can be compared to:
4-Nitrobenzoic acid: Used similarly in the identification of organic substances but with lower melting points.
3-Nitrobenzoic acid: Another nitrated benzoic acid with different acidity levels.
2,5,5-trimethylhepta-3,6-dien-2-ol: is similar to:
Linalool: Another terpene alcohol used in fragrances.
Geraniol: A terpene alcohol with a rose-like scent used in perfumes.
These comparisons highlight the unique properties and applications of 3,5-Dinitrobenzoic acid and 2,5,5-trimethylhepta-3,6-dien-2-ol in their respective fields.
Propiedades
Número CAS |
63426-33-5 |
|---|---|
Fórmula molecular |
C17H22N2O7 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3,5-dinitrobenzoic acid;2,5,5-trimethylhepta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O.C7H4N2O6/c1-6-9(2,3)7-8-10(4,5)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h6-8,11H,1H2,2-5H3;1-3H,(H,10,11) |
Clave InChI |
CYOXWXFNKRSPJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C=CC(C)(C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)


![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)


![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)


![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)


